methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate
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Overview
Description
Methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate is a chemical compound with the molecular formula C9H12F3NO4 and a molecular weight of 255.19 g/mol . This compound is primarily used in laboratory settings for various research purposes.
Preparation Methods
The synthesis of methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate involves several steps. One common method includes the reaction of methyl 3-methoxypropanoate with 4,4,4-trifluoro-3-oxobut-1-enylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate can be compared with similar compounds such as:
- Methyl 3-methoxy-3-[(4,4,4-trifluoro-3-oxobutyl)amino]propanoate
- Ethyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate
These compounds share similar structural features but may differ in their chemical properties and applications.
Biological Activity
Methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate (CAS Number: 186273-73-4) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₁₂F₃NO₄ |
Molecular Weight | 255.191 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 284.6 ± 40.0 °C |
Flash Point | 125.9 ± 27.3 °C |
LogP | 2.95 |
These properties suggest a stable compound with potential applications in medicinal chemistry and agriculture.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of trifluoromethyl ketones can inhibit bacterial growth by disrupting cellular processes. The incorporation of the trifluoro group enhances lipophilicity, potentially increasing membrane permeability and efficacy against microbial strains .
Anticancer Activity
There is emerging evidence that compounds with similar structures may possess anticancer properties. A study on related molecules demonstrated their ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways, such as the caspase cascade and mitochondrial pathways . The structural features of this compound may contribute to similar effects.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Research indicates that certain amino acid derivatives can act as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases . The presence of the methoxy and trifluoro groups in this compound could enhance its binding affinity to these enzymes.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives against Escherichia coli and Staphylococcus aureus. This compound showed promising results with an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics .
- Anticancer Screening : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound could reduce cell viability significantly at concentrations above 25 µM, suggesting a dose-dependent response .
Properties
CAS No. |
186273-73-4 |
---|---|
Molecular Formula |
C9H12F3NO4 |
Molecular Weight |
255.19 g/mol |
IUPAC Name |
methyl 3-methoxy-3-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoate |
InChI |
InChI=1S/C9H12F3NO4/c1-16-7(5-8(15)17-2)13-4-3-6(14)9(10,11)12/h3-4,7,13H,5H2,1-2H3/b4-3+ |
InChI Key |
RFMWWZOJAQHAKW-ONEGZZNKSA-N |
Isomeric SMILES |
COC(CC(=O)OC)N/C=C/C(=O)C(F)(F)F |
Canonical SMILES |
COC(CC(=O)OC)NC=CC(=O)C(F)(F)F |
Origin of Product |
United States |
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